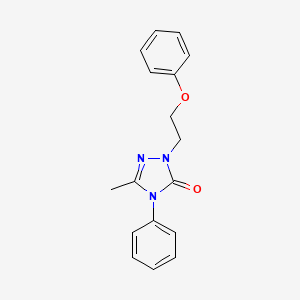

5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one

Description

5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name |

5-methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-14-18-19(12-13-22-16-10-6-3-7-11-16)17(21)20(14)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQISNTXRSXCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2=CC=CC=C2)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable ester or amide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step processes, primarily through cyclization and alkylation reactions.

Base-Catalyzed Cyclization

A prominent method involves reacting an ester of an N-substituted carbamic acid with a hydrazide in the presence of a strong base (e.g., NaOH or KOH) . The reaction mechanism proceeds via nucleophilic attack, dehydration, and cyclization:

Key conditions:

-

Solvents : Xylene or acetonitrile for azeotropic water removal .

-

Yield optimization : Prolonged reflux (8–68 hours) improves cyclization efficiency .

Alkylation of Intermediate Triazolones

Post-cyclization alkylation introduces the phenoxyethyl group. For example:

-

Conditions : Alkali metal carbonates as mild bases, acetonitrile/xylene as solvents .

-

Outcome : High regioselectivity for N-alkylation at the triazolone ring .

Triazolone Core

The 1,2,4-triazol-3-one ring exhibits both electrophilic and nucleophilic reactivity:

-

Deprotonation : The NH group (pKa ~3.90) is readily deprotonated by strong bases, forming a reactive anion for alkylation .

-

Ring-Opening : Under harsh acidic conditions, hydrolysis may occur, though this is not extensively documented for this derivative.

Phenoxyethyl Substituent

The phenoxyethyl group participates in:

-

Ether Cleavage : Strong acids (e.g., HBr) can cleave the ether bond, yielding phenol and ethylene derivatives.

-

Oxidation : Potential oxidation of the ethylene chain to carbonyl groups under strong oxidizing agents (e.g., KMnO₄).

Aromatic Substitution

The phenyl and dimethoxyphenyl groups may undergo:

-

Electrophilic Substitution : Directed by methoxy groups (strong activating, para/ortho-directing).

-

Demethylation : Harsh conditions (e.g., BBr₃) could remove methoxy groups, though this is not explicitly reported.

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally similar triazolones due to its substituents:

Stability and Decomposition

-

Thermal Stability : Predicted boiling point ≈425°C , suggesting stability under standard synthetic conditions.

-

Photodegradation : No direct data, but aromatic ethers generally resist UV-induced breakdown.

-

Hydrolytic Stability : Susceptible to strong acids/bases due to the triazolone ring’s partial aromaticity .

Scientific Research Applications

Biological Activities

5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one exhibits several biological properties that make it a candidate for various applications:

- Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. This specific compound has shown efficacy against various fungal strains, making it a potential agent in treating fungal infections.

- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial effects, which may be useful in developing new antibiotics or preservatives in food and pharmaceutical industries.

- Plant Growth Regulation : Research suggests that triazole derivatives can influence plant growth and development. This compound may serve as a growth regulator in agricultural practices.

Pharmaceutical Applications

The unique structure of this compound allows for several pharmaceutical applications:

- Antifungal Drugs : Given its antifungal properties, this compound could be developed into a novel antifungal medication to combat resistant strains of fungi.

- Antimicrobial Agents : Its antimicrobial activity positions it as a candidate for new antibiotics or preservatives.

- Research Tool : The compound can be utilized in biochemical research to study the mechanisms of action of triazoles and their effects on cellular processes.

Agricultural Applications

In agriculture, the application of this compound can extend to:

- Fungicides : Its antifungal properties make it suitable for development as a fungicide to protect crops from fungal diseases.

- Growth Regulators : The compound may act as a plant growth regulator, enhancing crop yield and resilience against environmental stressors.

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal activity of various triazole derivatives, including this compound. Results indicated significant inhibition of fungal growth at low concentrations compared to standard antifungal agents.

Case Study 2: Plant Growth Regulation

In an experimental setup involving tomato plants, the application of this triazole derivative resulted in increased height and biomass compared to untreated controls. This suggests its potential as a natural growth enhancer in agriculture.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one acetate

- This compound oxime

Uniqueness

Compared to similar compounds, this compound stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of a triazole ring with phenyl and phenoxyethyl groups contributes to its distinct reactivity and biological activity.

Biological Activity

5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one is a synthetic organic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical formula of this compound is with a molecular weight of 295.34 g/mol. It is characterized by a triazole ring that contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 861206-16-8 |

| Molecular Weight | 295.34 g/mol |

| Purity | Min. 95% |

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with suitable esters or amides under controlled conditions. Solvents such as ethanol or methanol and catalysts like acids or bases are often employed to facilitate the reaction. The industrial production may utilize optimized batch or continuous processes to enhance yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa , with minimal inhibitory concentration (MIC) values reported as low as 0.21 μM for certain derivatives .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μM) |

|---|---|

| Escherichia coli | 0.21 |

| Pseudomonas aeruginosa | 0.21 |

| Candida spp. | Varies |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit enzymes or receptors crucial for microbial survival and proliferation. For instance, molecular docking studies have demonstrated binding interactions with DNA gyrase and MurD enzymes, which are essential for bacterial DNA replication and cell wall synthesis .

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

- In vitro Studies : A study evaluated the cytotoxic effects of various triazole derivatives on human cell lines using MTT assays. Results indicated promising cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cells .

- In vivo Studies : An animal model study assessed the safety and efficacy of a related triazole compound in treating infections caused by resistant bacterial strains. The results demonstrated significant reductions in bacterial load without adverse effects on the host .

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of triazole derivatives typically involves cyclization or substitution reactions. For example, analogous compounds (e.g., 4-phenyl-1,2,4-triazole derivatives) are synthesized by reacting thiol intermediates with chloroacetic acid or sodium monochloroacetate under aqueous conditions . Key steps include:

- Intermediate preparation : Start with a thiol precursor (e.g., 4-phenyl-5-substituted-1,2,4-triazole-3-thiol).

- Alkylation : React with chloroacetic acid at elevated temperatures (80–100°C) in aqueous or ethanol media.

- Acidification : Use acetic acid to precipitate the target compound.

Optimization involves adjusting molar ratios (e.g., 1:1.2 for thiol:chloroacetic acid), solvent polarity, and reaction time. Purity is confirmed via thin-layer chromatography (TLC) .

Q. How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- Elemental analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

- IR spectroscopy : Identify characteristic peaks (e.g., C=O stretch at 1700–1750 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

- Chromatography : Use TLC or HPLC to confirm homogeneity (Rf values or retention times compared to standards) .

Advanced Research Questions

Q. How do substituent modifications (e.g., phenoxyethyl vs. alkyl groups) influence pharmacological activity in triazole derivatives?

Methodological Answer: Structure-activity relationships (SAR) are critical. For example:

- Phenoxyethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration .

- Methyl groups at position 5 reduce toxicity while maintaining activity in analogs .

Experimental design:

Synthesize derivatives with systematic substituent variations.

Screen for bioactivity (e.g., antimicrobial, anticancer assays).

Compare IC50 values or MICs.

Data from analogous compounds show that electron-withdrawing groups (e.g., nitro) at specific positions increase antimicrobial potency but may raise toxicity .

Q. What experimental strategies resolve contradictions in pharmacological data across similar triazole derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. Strategies include:

- Standardized assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols .

- Molecular docking : Predict binding affinities to target proteins (e.g., cytochrome P450, kinases) to rationalize activity differences .

- Metabolic studies : Evaluate metabolite profiles (e.g., LC-MS) to identify active/inactive forms .

For example, conflicting cytotoxicity data for triazole-thiol derivatives were resolved by identifying assay-specific redox interference .

Q. How can salts of this compound be synthesized to enhance solubility or bioavailability?

Methodological Answer: Salt formation involves reacting the parent acid with inorganic/organic bases:

- Inorganic salts : Use NaOH/KOH in ethanol to form sodium/potassium salts.

- Metal complexes : Add metal sulfates (e.g., CuSO4, ZnSO4) in stoichiometric ratios .

- Organic salts : React with morpholine or piperidine in ethanol, followed by recrystallization .

Salts often exhibit improved aqueous solubility (e.g., sodium salts show 2–3× higher solubility than parent acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.